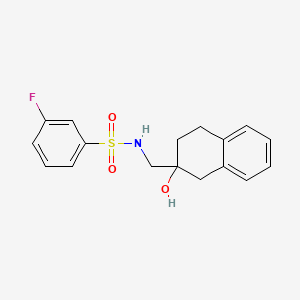

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-122,721, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Research on similar compounds highlights their utility in organic synthesis, particularly in the development of optically pure compounds and novel synthetic methodologies. For example, optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine derivatives were prepared through reactions involving sulfinyl groups, showcasing a method that could potentially apply to the synthesis of related compounds like 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide (Ruano, Alemán, & Cid, 2006). Furthermore, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines demonstrates the compound's relevance in creating potent inhibitors for biological applications, suggesting similar potential for 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in medicinal chemistry (Grivsky et al., 1980).

Medicinal Chemistry and Pharmacology

Derivatives of similar structural frameworks are explored for their antitumor, antimicrobial, and receptor binding properties, indicating a potential research avenue for 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in drug development. For instance, compounds with related structural motifs have shown significant cytotoxic effects against various cancer cell lines, highlighting the importance of the dimethoxybenzyl and pyrrolidinyl groups in modulating biological activity (Hour et al., 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethoxybenzyl)acetamide. This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid to form 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)acetamide. Finally, this compound is reacted with benzoyl chloride to form the target compound.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "chloroacetyl chloride", "pyrrolidine", "p-toluenesulfonic acid", "benzoyl chloride" ], "Reaction": [ "Step 1: React 2,5-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2,5-dimethoxybenzyl)acetamide.", "Step 2: React 2-chloro-N-(2,5-dimethoxybenzyl)acetamide with pyrrolidine and p-toluenesulfonic acid to form 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)acetamide.", "Step 3: React 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)acetamide with benzoyl chloride in the presence of a base to form 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide." ] } | |

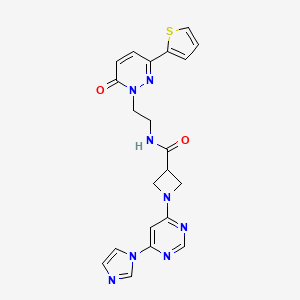

Número CAS |

1112437-18-9 |

Fórmula molecular |

C21H16N6O2S |

Peso molecular |

416.46 |

Nombre IUPAC |

6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H16N6O2S/c1-13-6-5-7-14(10-13)18-23-17(29-26-18)12-30-21-24-19-16(11-22-25-19)20(28)27(21)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,25) |

Clave InChI |

YIIYZNSXMPZAHY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2433887.png)

![(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433889.png)

![N-(4-fluorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2433891.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B2433893.png)

![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate](/img/structure/B2433897.png)

![N-(4-ethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2433898.png)

![N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2433901.png)